molecular formula C16H17NO2 B5113847 N-[1-(4-methoxyphenyl)ethyl]benzamide

N-[1-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B5113847
M. Wt: 255.31 g/mol
InChI Key: CPICQDAXAGSODF-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]benzamide is a synthetic aromatic amide compound offered for research and development purposes. Compounds within this benzamide class are of significant interest in medicinal and organic chemistry, particularly as building blocks for the synthesis of more complex molecules and for studying molecular interactions . The structure features a benzamide moiety linked to a 4-methoxyphenyl group through an ethyl chain, a structural motif common in compounds investigated for their potential biological activities. Research on closely related benzamide analogs, such as N-(4-methoxyphenyl)benzamide, has provided insights into the crystal packing and supramolecular features of these molecules. Studies have shown that these structures can form specific conformational arrangements in the solid state, stabilized by intermolecular hydrogen bonding, such as N—H⋯O interactions, and dispersion forces . This makes them valuable subjects for research in crystallography and materials science. Furthermore, the structural similarity of this compound to other pharmacologically active aryl amides suggests its potential utility as a key intermediate or precursor in pharmaceutical development projects . As a building block, it can be used to explore structure-activity relationships or to develop novel compounds with specific target affinities. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12(13-8-10-15(19-2)11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPICQDAXAGSODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pharmacological Activity

Antioxidant Activity

The thiourea analog H10 demonstrates superior antioxidant activity (87.7% inhibition) compared to unmodified benzamides, likely due to the electron-donating 4-methoxyphenyl group enhancing radical scavenging .

Anti-inflammatory Activity

SNI-2 inhibits NF-κB signaling by disrupting protein-protein interactions, highlighting the role of sulfonamide groups in modulating inflammatory pathways . In contrast, N-[1-(4-Methoxyphenyl)ethyl]benzamide lacks reported anti-inflammatory data, suggesting its primary utility as a synthetic intermediate.

Antiparasitic Activity

Nitazoxanide , a nitro-thiazole benzamide derivative, shows broad-spectrum antiparasitic activity, underscoring the importance of nitro and heterocyclic substituents in targeting pathogens .

Physicochemical Properties

  • Solubility : Thiourea (H10) and sulfonamide (SNI-2) derivatives exhibit reduced aqueous solubility due to bulky substituents, necessitating formulation optimization .

Q & A

Q. What are the common synthetic routes for N-[1-(4-methoxyphenyl)ethyl]benzamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves coupling a 4-methoxyphenethylamine derivative with benzoyl chloride or activated benzoic acid derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Optimization : Reaction yields (e.g., 56–95%) depend on temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:acylating agent), and moisture exclusion .

Q. How is the structural identity of this compound confirmed?

Methodological Answer:

  • Analytical techniques :
    • NMR (¹H/¹³C) : Verify methoxy (-OCH₃) at δ ~3.8 ppm and benzamide carbonyl (C=O) at ~168 ppm .
    • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .
    • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 256.3 .

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer:

  • In vitro screens :
    • Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) with fluorogenic substrates .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Anti-inflammatory : COX-2 inhibition via ELISA or prostaglandin E₂ quantification .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up without compromising purity?

Methodological Answer:

  • Process optimization :
    • Solvent selection : Switch from THF to DMF for better solubility of intermediates .
    • Catalyst screening : Test Pd/C for hydrogenation steps or biocatalysts for enantioselective synthesis .
    • Flow chemistry : Continuous flow systems reduce side reactions and improve reproducibility .
  • Quality control : In-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do structural modifications (e.g., methoxy position, substituents) affect bioactivity?

Methodological Answer:

  • SAR studies :
    • Methoxy group : Replace with -OH (hydroxyl) or -CF₃ to assess hydrogen bonding/hydrophobic interactions .
    • Benzamide variations : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electron density and binding affinity .
    • In silico modeling : Docking studies (AutoDock Vina) predict interactions with targets like EGFR or tubulin .
  • Experimental validation : Compare IC₅₀ values of analogs in enzyme assays .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. inactivity) be resolved?

Methodological Answer:

  • Data triangulation :
    • Dose-response curves : Test concentrations from nM to μM to identify non-linear effects .
    • Off-target profiling : Screen against unrelated enzymes (e.g., phosphatases) to rule out false positives .
    • Cell-based vs. cell-free assays : Discrepancies may arise from metabolite interference or membrane permeability issues .
  • Mechanistic studies : Use CRISPR-edited cell lines to validate target engagement .

Q. What strategies are effective in studying its metabolic stability and pharmacokinetics?

Methodological Answer:

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • CYP450 inhibition : Screen for interactions using fluorescent probes (e.g., P450-Glo™) .
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs for mass balance studies in rodents .

Q. How can crystallography or spectroscopy elucidate its interaction with biological targets?

Methodological Answer:

  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
  • NMR titration : Monitor chemical shift perturbations in target protein spectra upon ligand binding .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported therapeutic potential (e.g., anticancer vs. inactivity)?

Methodological Answer:

  • Meta-analysis : Compare cell line specificity (e.g., NCI-60 panel) and assay conditions (e.g., serum concentration) .
  • Resistance mechanisms : Test in isogenic cell pairs (e.g., p53 WT vs. KO) to identify genetic dependencies .
  • In vivo validation : Use xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(4-methoxyphenyl)ethyl]benzamide
Reactant of Route 2
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N-[1-(4-methoxyphenyl)ethyl]benzamide

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